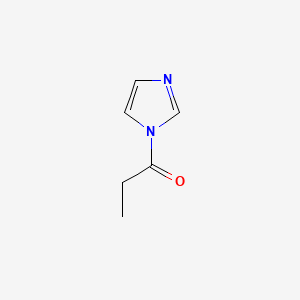

N-Propionylimidazole

Vue d'ensemble

Description

N-Propionylimidazole is a chemical compound that has been explored in various scientific studies for its potential applications and properties. Its relevance spans across different fields, including pharmaceutical sciences, where derivatives of imidazole play a crucial role as therapeutic agents and in chemical synthesis for the development of novel compounds with antimicrobial and anti-inflammatory properties.

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions such as alkylation, amidation, and condensation. For instance, the synthesis of N-alkyl and N-acyl derivatives of benzimidazoles, which share a structural similarity with this compound, is achieved through polymer-supported reactions, highlighting the versatile methodologies for synthesizing imidazole derivatives with potential antimicrobial activity (Pawar, Dalal, Shimpi, & Mahulikar, 2004). Additionally, N-methyl carbamoylimidazole serves as a methyl isocyanate substitute, synthesized from 1,1-carbonyldiimidazole (CDI) and MeNH₃Cl, showcasing the adaptability of imidazole derivatives in chemical synthesis (Duspara, Islam, Lough, & Batey, 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including this compound, is characterized using spectroscopic tools like NMR and X-ray crystallography. Studies reveal the structural details, including the arrangement of atoms and the presence of functional groups, which are crucial for understanding the compound's reactivity and interactions (El Ashry, El Kilany, Nahas, Barakat, Al-Qurashi, Ghabbour, & Fun, 2015).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including alkylation and carboamination, to form new compounds with diverse properties. For example, the synthesis of 2-aminoimidazole products through Pd-catalyzed carboamination reactions illustrates the chemical versatility of imidazole derivatives (Zavesky, Babij, & Wolfe, 2014).

Applications De Recherche Scientifique

Médecine

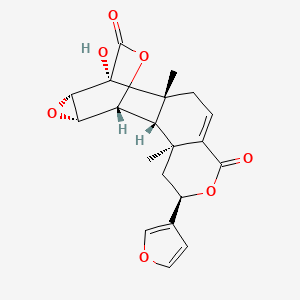

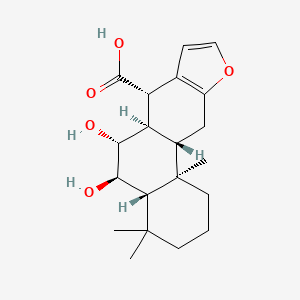

N-Propionylimidazole : a montré un potentiel dans le domaine médical, en particulier dans le développement d'antibiotiques nanostructurés. Ces nanoantibiotiques sont conçus pour lutter contre les souches bactériennes résistantes aux traitements traditionnels {svg_1}. La structure du composé permet la création de nanostructures qui présentent des effets antibactériens plus importants sur les bactéries Gram-positives et Gram-négatives {svg_2}. En outre, il est étudié pour son rôle dans les systèmes d'administration de médicaments, où sa stabilité et sa biocompatibilité présentent un intérêt majeur {svg_3}.

Chimie synthétique

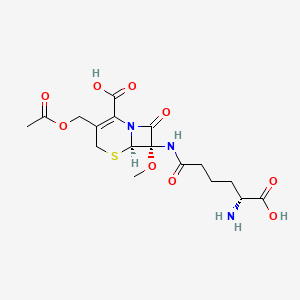

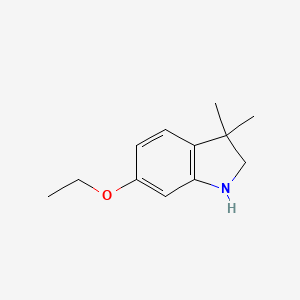

En chimie synthétique, This compound joue un rôle crucial dans la synthèse régiosélective d'imidazoles substitués {svg_4}. Ces imidazoles sont essentiels aux molécules fonctionnelles utilisées dans diverses applications, des produits pharmaceutiques aux produits agrochimiques {svg_5}. La polyvalence du composé est également mise à profit dans la recherche sur les colorants pour cellules solaires et autres applications optiques {svg_6}.

Industrie

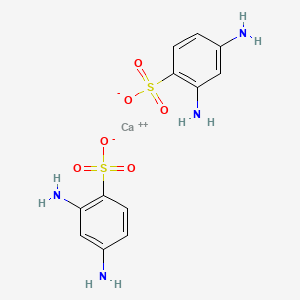

This compound : ses dérivés gagnent en popularité dans les applications industrielles en raison de leur polyvalence et de leurs activités biologiques {svg_7}. Ils sont utilisés comme régulateurs de croissance des plantes sélectifs, fongicides, herbicides et agents thérapeutiques {svg_8}. La demande de méthodes respectueuses de l'environnement en synthèse organique chimique a accru la popularité des dérivés de l'imidazole, y compris This compound {svg_9}.

Chimie verte

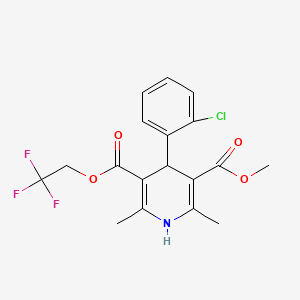

L'application de This compound en chimie verte est remarquable. Il participe au développement de technologies synthétiques durables, en remplaçant les solvants organiques volatils et en développant des catalyseurs recyclables {svg_10}. Son rôle en catalyse et l'utilisation de matières premières renouvelables sont des domaines de recherche importants {svg_11}.

Catalyse organométallique

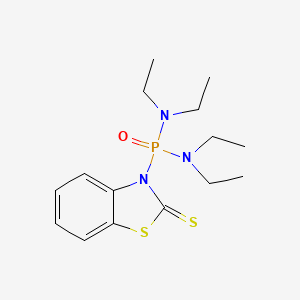

This compound : trouve son utilisation dans la catalyse organométallique, en particulier dans les réactions de métathèse des alcènes {svg_12}. Il est apprécié pour sa tolérance aux groupes fonctionnels, sa sensibilité à l'air et à l'humidité, et sa grande efficacité en tant qu'attribut de catalyseur {svg_13}. L'application du composé en catalyse homogène se développe rapidement avec de nouvelles découvertes de catalyseurs {svg_14}.

Liquides ioniques

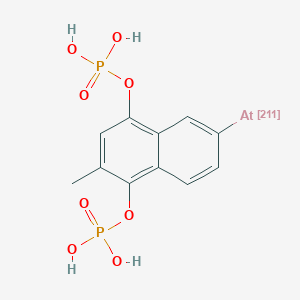

Enfin, This compound est utilisé dans la formulation de liquides ioniques pour des applications pharmaceutiques et biomédicales {svg_15}. Sa capacité de réglage structurel et sa bonne solubilité en font un excellent candidat pour améliorer la solubilité des médicaments, la stabilité des cristaux des produits et l'efficacité de l'administration des médicaments {svg_16}. Les liquides ioniques contenant des structures d'imidazole sont également étudiés pour leurs effets antimicrobiens et leur capacité à prévenir la formation de biofilms {svg_17}.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-imidazol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUORNHWAZSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194150 | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4122-52-5 | |

| Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxopropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the hydrolysis of N-Propionylimidazole significant in scientific research?

A: The hydrolysis of N-acylimidazoles, including this compound, is of considerable interest due to its similarity to the reactivity of histidine in enzymatic reactions [, ]. By understanding the factors influencing the rate and mechanism of this compound hydrolysis, researchers can gain valuable insights into biological processes involving histidine residues.

Q2: How does the structure of N-acylimidazoles affect their hydrolysis rate?

A: Research indicates that the structure of N-acylimidazoles significantly impacts their hydrolysis rate. For instance, N-acetyl-4,5-diphenylimidazole exhibits a hydrolysis rate 20 times greater than simpler N-acylimidazoles, despite having a bulkier leaving group []. Additionally, substituents on the imidazole ring can also influence the reaction mechanism. For example, the rate-determining step in the hydrolysis of N-furoyl-2-phenylimidazole changes in acidic environments []. This highlights the importance of studying a range of N-acylimidazole derivatives, including this compound and its derivatives like N-propionyl-4-methylimidazole and N-propionyl-5-methylbenzimidazole, to fully comprehend the structure-activity relationship [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)